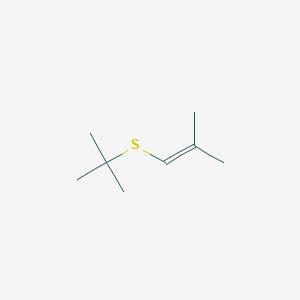
1-(tert-Butylsulfanyl)-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylsulfanyl)-2-methylprop-1-ene is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a methylpropene backbone
Preparation Methods
The synthesis of 1-(tert-Butylsulfanyl)-2-methylprop-1-ene can be achieved through several routes. One common method involves the reaction of tert-butylthiol with an appropriate alkene under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(tert-Butylsulfanyl)-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfanyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-(tert-Butylsulfanyl)-2-methylprop-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(tert-Butylsulfanyl)-2-methylprop-1-ene exerts its effects involves interactions with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules . The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-(tert-Butylsulfanyl)-2-methylprop-1-ene can be compared with other similar compounds, such as:
tert-Butylsulfanylphthalonitriles: These compounds have similar sulfanyl groups but different core structures, leading to distinct properties and applications.
tert-Butylsulfanylbenzene: This compound has a benzene ring instead of a methylpropene backbone, resulting in different chemical behavior and uses.
Properties
CAS No. |
63196-96-3 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
1-tert-butylsulfanyl-2-methylprop-1-ene |
InChI |
InChI=1S/C8H16S/c1-7(2)6-9-8(3,4)5/h6H,1-5H3 |
InChI Key |
QFSKRDCGQNEBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CSC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


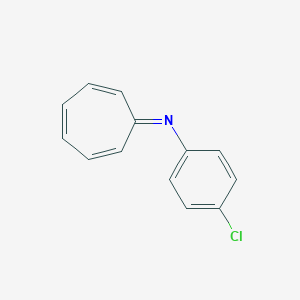
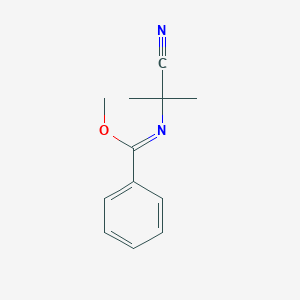

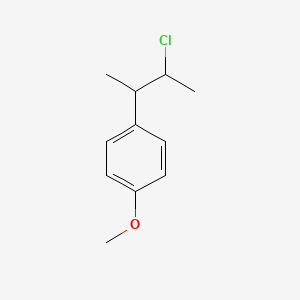
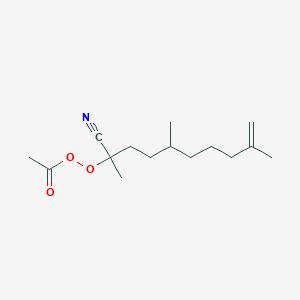

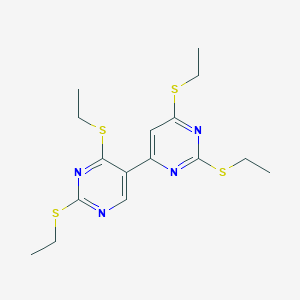
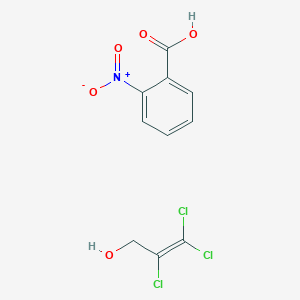
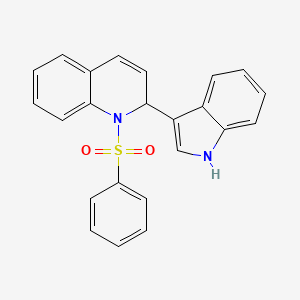
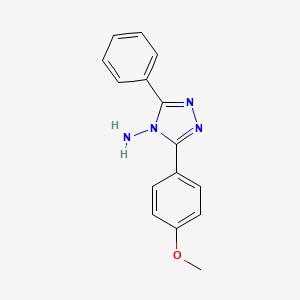
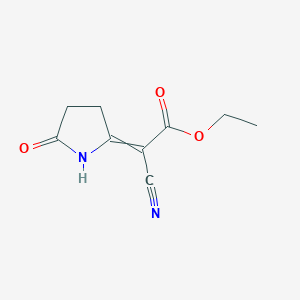
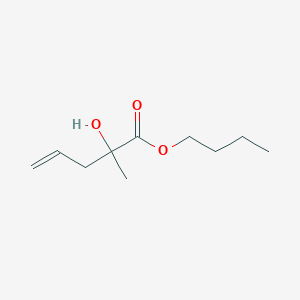
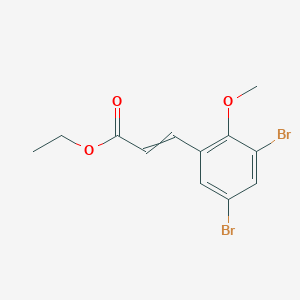
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)
